

An In-depth Technical Guide to BAY 2476568: A Novel EGFR Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical data of **BAY 2476568**, a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR) targeting exon 20 insertion mutations.

Core Compound Details Chemical Structure

Systematic Name: N-(5-((4-((3-chloro-4-fluorophenyl)amino)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide

SMILES: CN(CC--INVALID-LINK--(C)C)c1cc(c(OC)cc1NC(=O)C=C)N/C=N/c2nc(sc2)Nc3ccc(F)c(Cl)c3

Chemical Formula: C26H31ClFN7O2S

(Image of the chemical structure of BAY 2476568)

Physicochemical Properties

A summary of the key physicochemical properties of **BAY 2476568** is presented in the table below.



Property	Value
Molecular Formula	C26H31CIFN7O2S
Molecular Weight	576.1 g/mol
LogP	4.8
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	9
Water Solubility	Data not publicly available
CAS Number	2415668-33-3

Pharmacological Properties and Mechanism of Action

BAY 2476568 is a reversible, potent, and selective inhibitor of EGFR, with notable activity against EGFR exon 20 insertion (ex20ins) mutations.[1][2] These mutations are a significant challenge in the treatment of non-small cell lung cancer (NSCLC) as they often confer resistance to standard EGFR tyrosine kinase inhibitors (TKIs).

In Vitro Potency and Selectivity

Biochemical and cellular assays have demonstrated the potent inhibitory activity of **BAY 2476568** against various EGFR mutations. The tables below summarize the reported IC50 values.

Table 2.1: Biochemical Assay - IC50 Values[1]

EGFR Variant	IC50 (nM)
ex20ins ASV	< 0.2
ex20ins SVD	< 0.2
ex20ins NPH	< 0.2



Table 2.2: Cellular Assay (Ba/F3 Cells) - IC50 Values[1]

EGFR Variant	IC50 (nM)
ex20ins ASV	15.3
ex20ins SVD	11.1
ex20ins NPH	67.9
EGFRwt	273

Table 2.3: Activity Against Other EGFR Mutations (Ba/F3 Cells) - IC50 Values[1]

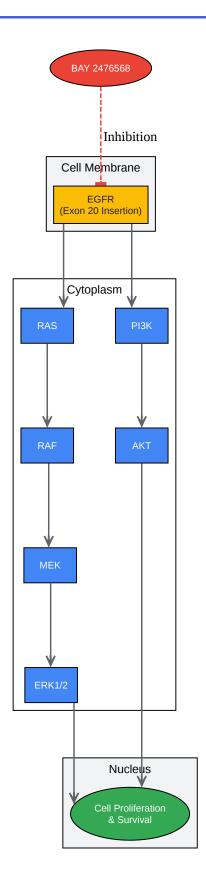
EGFR Variant	IC50 (nM)
ex19del	0.6
ex19del/C797S	0.3
ex19del/T790M	54.3
ex19del/T790M/C797S	120

These data highlight the high potency of **BAY 2476568** against EGFR ex20ins mutations and its selectivity over wild-type (WT) EGFR.[1][2] The compound also retains activity against other clinically relevant EGFR mutations, including the C797S resistance mutation.[1]

Mechanism of Action and Signaling Pathway Inhibition

BAY 2476568 exerts its therapeutic effect by inhibiting the kinase activity of mutant EGFR. This leads to the downregulation of key downstream signaling pathways that are critical for tumor cell proliferation and survival. Specifically, treatment with **BAY 2476568** has been shown to decrease the phosphorylation of EGFR, as well as the downstream effectors ERK1/2 and Akt. [3]





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Inhibition of EGFR Signaling by BAY 2476568



Preclinical In Vivo Efficacy

The anti-tumor activity of **BAY 2476568** has been evaluated in patient-derived xenograft (PDX) models of NSCLC harboring EGFR ex20ins mutations. Oral administration of **BAY 2476568** at a dose of 100 mg/kg daily for 28 days resulted in significant tumor growth inhibition.[1] The treatment was also well-tolerated in these preclinical models.[1]

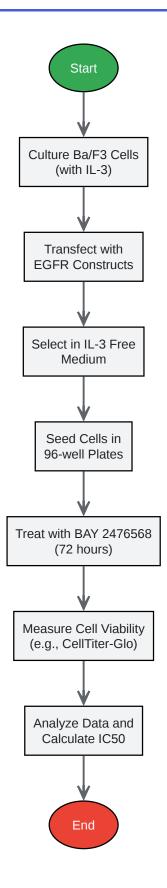
Experimental Protocols Cell-Based Proliferation Assay (Ba/F3 Cells)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **BAY 2476568** against various EGFR mutations.

Methodology:

- Cell Culture: Murine pro-B Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and interleukin-3 (IL-3), which is essential for the survival of the parental cell line.
- Transfection: Ba/F3 cells are stably transfected with plasmids encoding either wild-type EGFR or various EGFR mutants (e.g., ex20ins ASV, ex20ins SVD, ex19del). Successful transfection allows the cells to proliferate in the absence of IL-3, driven by the activity of the expressed EGFR variant.
- Assay Setup: Transfected Ba/F3 cells are seeded into 96-well plates in IL-3-free medium.
- Compound Treatment: Cells are treated with a serial dilution of BAY 2476568 for 72 hours.
- Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: The luminescence data is normalized to vehicle-treated controls, and IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.





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Workflow for Ba/F3 Cell Proliferation Assay



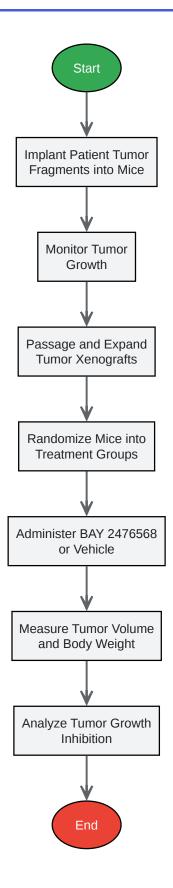
Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the in vivo anti-tumor efficacy of BAY 2476568.

Methodology:

- Model Establishment: Tumor fragments from NSCLC patients with confirmed EGFR ex20ins mutations are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID or similar strains).
- Tumor Growth and Passaging: Once the tumors reach a specified volume (e.g., 150-200 mm³), they are harvested, fragmented, and re-implanted into new cohorts of mice for expansion.
- Treatment: When the tumors in the experimental cohort reach the target volume, mice are randomized into treatment and vehicle control groups. **BAY 2476568** is administered orally at the specified dose and schedule (e.g., 100 mg/kg, daily).
- Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.
- Endpoint: The study is concluded after a predetermined duration (e.g., 28 days) or when tumors in the control group reach a maximum allowed size.
- Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the vehicle control group. Statistical significance is determined using appropriate statistical tests.





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Workflow for Patient-Derived Xenograft Study



Synthesis

Detailed information regarding the synthetic route for **BAY 2476568** is proprietary and not publicly available. However, the synthesis of similar substituted pyrimidine derivatives as EGFR inhibitors often involves multi-step reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and functional group manipulations.

Conclusion

BAY 2476568 is a promising preclinical candidate for the treatment of NSCLC harboring EGFR exon 20 insertion mutations. Its high potency, selectivity over wild-type EGFR, and activity against other resistance mutations warrant further investigation and clinical development. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in this novel therapeutic agent.

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